Alverine hydrochloride CAS 5982-87-6 properties
Alverine hydrochloride CAS 5982-87-6 properties
An In-Depth Technical Guide to Alverine Hydrochloride (CAS 5982-87-6): Properties, Mechanisms, and Analytical Methodologies
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Alverine hydrochloride, identified by CAS number 5982-87-6, is the hydrochloride salt of Alverine, a tertiary amine with significant activity as a smooth muscle relaxant.[1][2][3] Classified as a direct-acting or musculotropic antispasmodic, it is primarily utilized in the therapeutic management of functional gastrointestinal disorders, most notably Irritable Bowel Syndrome (IBS) and painful diverticular disease.[1][4] It also finds application in treating primary dysmenorrhea due to its relaxant effects on uterine smooth muscle.[1][5]
Unlike neurotropic agents that act on nerve signaling, Alverine exerts its effects directly on the smooth muscle fibers.[6] Its multifaceted mechanism of action, involving modulation of calcium channels and serotonin receptors, makes it a subject of interest for both clinical application and fundamental research into smooth muscle physiology.[5][7][8] This guide provides a comprehensive technical overview of Alverine hydrochloride, detailing its physicochemical properties, pharmacological actions, and validated analytical methodologies essential for research and quality control.
Section 1: Physicochemical Properties
The fundamental characteristics of Alverine hydrochloride are critical for its handling, formulation, and analytical characterization.
Caption: Chemical Structure of Alverine Hydrochloride.
Table 1: Core Physicochemical Data for Alverine and its Hydrochloride Salt
| Property | Value | Source |
| Chemical Name | N-Ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine hydrochloride | [3] |
| CAS Number | 5982-87-6 | [9] |
| Molecular Formula | C₂₀H₂₈ClN | [2][9] |
| Molecular Weight | 317.9 g/mol | [2][3][9] |
| Appearance | Crystalline solid | [10] |
| pKa (Predicted) | 9.51 ± 0.50 (for the amine base) | [11] |
| LogP (for base) | 5.93 | [12] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [9] |
Solubility Insights
While comprehensive solubility data is not aggregated in a single source, experimental protocols provide practical insights. Alverine citrate, a related salt, is soluble in water and methylene chloride for analytical purposes.[10] For in vivo studies, a common formulation involves dissolving the compound first in a minimal amount of DMSO, followed by dilution with vehicles like PEG300, Tween 80, and saline or PBS.[9] This approach is necessary to overcome the lipophilic nature suggested by its high LogP value.
Section 2: Pharmacology and Mechanism of Action
Alverine's therapeutic efficacy stems from a complex and direct interaction with smooth muscle cells, primarily through two distinct mechanisms.
-
Calcium Channel Modulation : The contraction of smooth muscle is critically dependent on the influx of extracellular calcium ions (Ca²⁺) through L-type voltage-dependent calcium channels.[6] Alverine directly interferes with this process. It is understood to inhibit the influx of Ca²⁺, which prevents the excessive muscle contraction characteristic of spasms.[6][][14] Some studies suggest a nuanced action, where Alverine may inhibit the inactivation of L-type Ca²⁺ channels while simultaneously reducing the sensitivity of the contractile proteins (actin-myosin) to calcium.[7][15] This dual effect allows it to suppress evoked contractions more significantly than it affects basal muscle tone.
-
5-HT1A Receptor Antagonism : Alverine also functions as a 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist.[1][5] This action is particularly relevant in the context of IBS, where visceral hypersensitivity is a key component of the pathophysiology. By blocking 5-HT1A receptors, Alverine helps to reduce rectal hypersensitivity and the associated pain perception.[1][15]
Caption: Dual mechanism of action of Alverine on smooth muscle cells.
Pharmacokinetic Profile
Following oral administration, Alverine is rapidly absorbed and undergoes extensive first-pass metabolism.[16] It is quickly converted to its primary active metabolite, para-hydroxy alverine (PHA), and subsequently to two secondary metabolites.[16][17][18] The parent compound has a very short elimination half-life of approximately 0.8 hours, while the active PHA metabolite has a longer half-life of 5.7 hours.[16] Elimination occurs predominantly through renal excretion of the metabolites.[16]
Section 3: Analytical Characterization and Protocols
For drug development and research, robust analytical methods are paramount for quantification, impurity profiling, and quality control.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Causality: This method is the gold standard for quantifying Alverine and its metabolites in biological matrices like human plasma. Its high sensitivity is essential due to the low circulating concentrations of the parent drug post-metabolism, while its selectivity, afforded by Multiple Reaction Monitoring (MRM), allows for accurate measurement in a complex biological matrix, minimizing interference.[17][19]
Caption: General workflow for bioanalytical quantification of Alverine.
Protocol: Quantification of Alverine and para-hydroxy alverine (PHA) in Human Plasma
This protocol is a synthesized methodology based on validated approaches described in the literature.[17][19]
-
Sample Preparation (Solid Phase Extraction - SPE):
-
Rationale: SPE is employed to extract the analytes from plasma, removing proteins, salts, and other matrix components that can interfere with the analysis and suppress the MS signal.
-
Procedure:
-
To 250 µL of human plasma, add an internal standard (e.g., Alverine-d5).[17]
-
Condition an SPE cartridge (e.g., Phenomenex Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase for injection.
-
-
-
Chromatographic Conditions:
-
Rationale: Reversed-phase chromatography separates the analytes based on their hydrophobicity. A C18 column is effective for retaining and separating the lipophilic Alverine and its hydroxylated metabolite from more polar compounds.[17] Isocratic elution provides a stable and reproducible method.
-
System: HPLC system (e.g., Shimadzu, Waters) coupled to a tandem mass spectrometer.[17]
-
Column: Symmetry Shield RP18 (150 mm × 3.9 mm, 5 µm).[17][19]
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (65:35, v/v).[17][19]
-
Flow Rate: 0.9 mL/min.[17]
-
Injection Volume: 5.0 µL.[17]
-
Column Temperature: 40°C.[17]
-
-
Mass Spectrometric Detection:
-
Rationale: Tandem MS provides exceptional selectivity. The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell (Q2). The second quadrupole (Q3) selects a specific product ion for detection. This precursor-to-product ion transition is unique to the analyte.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[17]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Infrared (IR) Spectrophotometry
Causality: IR spectroscopy is a rapid and reliable technique for the identification and quantification of bulk pharmaceutical substances. The method relies on the principle that specific functional groups within a molecule absorb infrared radiation at characteristic frequencies. For quantification, the intensity of a specific absorption band is measured, which, according to the Beer-Lambert law, is proportional to the concentration of the substance.[20]
Protocol: Quantitative Analysis of Alverine Citrate in Bulk Powder
This protocol is adapted from a published method for the quantification of Alverine citrate.[20][21]
-
Standard and Sample Preparation:
-
Rationale: The KBr pellet method is used to obtain a high-quality spectrum of the solid sample by dispersing it in an IR-transparent matrix.
-
Procedure:
-
Accurately weigh 1-3 mg of Alverine citrate standard or sample powder.
-
Add approximately 100 mg of dry, IR-grade potassium bromide (KBr).
-
Thoroughly mix and grind the powders in an agate mortar to ensure homogeneity.
-
Transfer the mixture to a die and press under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
-
Spectral Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrophotometer.
-
Procedure:
-
Acquire a background spectrum of an empty sample holder.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
-
Quantification:
-
Rationale: A specific, well-resolved absorption band unique to Alverine is chosen for quantification. The band at 2052 cm⁻¹ has been validated for this purpose.[20][21]
-
Procedure:
-
Identify the absorption band at approximately 2052 cm⁻¹.
-
Measure the absorbance or the integrated peak area of this band.
-
Construct a calibration curve by plotting the absorbance/peak area versus the concentration of several standard pellets.
-
Determine the concentration of the unknown sample by interpolating its absorbance/peak area on the calibration curve.
-
-
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